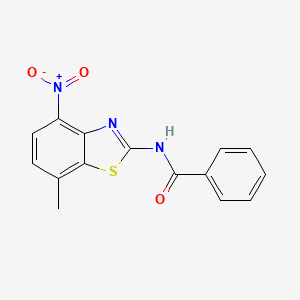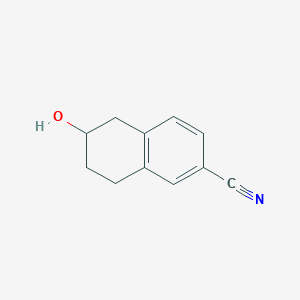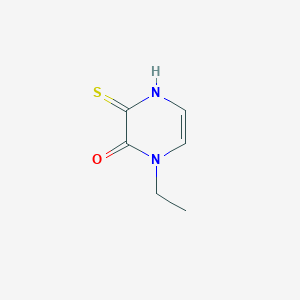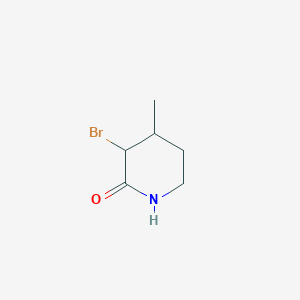![molecular formula C19H16N2O2S2 B13876086 Ethyl 4-methyl-3-((4-(methylthio)thieno[3,2-d]pyrimidin-7-yl)ethynyl)benzoate](/img/structure/B13876086.png)
Ethyl 4-methyl-3-((4-(methylthio)thieno[3,2-d]pyrimidin-7-yl)ethynyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-methyl-3-[2-(4-methylsulfanylthieno[3,2-d]pyrimidin-7-yl)ethynyl]benzoate is a complex organic compound that features a unique structure combining a benzoate ester, a thienopyrimidine moiety, and an ethynyl linkage. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-methyl-3-[2-(4-methylsulfanylthieno[3,2-d]pyrimidin-7-yl)ethynyl]benzoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thienopyrimidine Core: The thienopyrimidine core can be synthesized by reacting 4-methylsulfanylthiophene with appropriate reagents to introduce the pyrimidine ring.
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-methyl-3-[2-(4-methylsulfanylthieno[3,2-d]pyrimidin-7-yl)ethynyl]benzoate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thienopyrimidine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The ethynyl group can be reduced to an alkene or alkane.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alkenes or alkanes.
Substitution: Various substituted thienopyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-methyl-3-[2-(4-methylsulfanylthieno[3,2-d]pyrimidin-7-yl)ethynyl]benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of ethyl 4-methyl-3-[2-(4-methylsulfanylthieno[3,2-d]pyrimidin-7-yl)ethynyl]benzoate involves its interaction with specific molecular targets. The thienopyrimidine moiety is known to interact with enzymes such as kinases, potentially inhibiting their activity. This inhibition can disrupt cellular signaling pathways, leading to the desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 4-methyl-3-[2-(4-methylsulfanylthieno[3,2-d]pyrimidin-7-yl)ethynyl]benzoate: shares structural similarities with other thienopyrimidine derivatives, such as:
Uniqueness
Ethyl 4-methyl-3-[2-(4-methylsulfanylthieno[3,2-d]pyrimidin-7-yl)ethynyl]benzoate: is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Eigenschaften
Molekularformel |
C19H16N2O2S2 |
|---|---|
Molekulargewicht |
368.5 g/mol |
IUPAC-Name |
ethyl 4-methyl-3-[2-(4-methylsulfanylthieno[3,2-d]pyrimidin-7-yl)ethynyl]benzoate |
InChI |
InChI=1S/C19H16N2O2S2/c1-4-23-19(22)14-6-5-12(2)13(9-14)7-8-15-10-25-17-16(15)20-11-21-18(17)24-3/h5-6,9-11H,4H2,1-3H3 |
InChI-Schlüssel |
ZVXGEELQDFQROC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC(=C(C=C1)C)C#CC2=CSC3=C2N=CN=C3SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1h-Indazole-1-carboxylic acid,6-amino-3-[2-(dimethylamino)ethoxy]-,1,1-dimethylethyl ester](/img/structure/B13876040.png)



![3-[(4-chloro-2-fluorophenyl)methyl]-2H-indazole](/img/structure/B13876065.png)


